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Introduction

Avibactam is a novel, non--lactam 3-lactamase inhibitor that represents a significant
advancement in combating antibiotic resistance in Gram-negative bacteria.[1][2] Unlike
traditional 3-lactam-based inhibitors, avibactam possesses a unique diazabicyclooctane (DBO)
core structure.[3][4] This structure allows it to inhibit a broad spectrum of serine B-lactamases,
including clinically significant Ambler Class A and Class C enzymes, which are often
responsible for resistance to cornerstone (-lactam antibiotics.[1][2][3][5] Avibactam is currently
in clinical use in combination with antibiotics like ceftazidime, ceftaroline fosamil, and
aztreonam, effectively restoring their activity against many multidrug-resistant pathogens.[1][2]

Mechanism of Action: Reversible Covalent Inhibition

The inhibitory mechanism of avibactam is distinct from that of "suicide inhibitors" like clavulanic
acid. Avibactam acts as a covalent, but reversible, inhibitor.[1][6][7] The process involves two
key steps:

o Acylation: The catalytic serine residue in the active site of the B-lactamase enzyme attacks
the carbonyl group of avibactam's five-membered cyclic urea ring. This leads to the opening
of the ring and the formation of a stable, covalent carbamoyl-enzyme intermediate.[3][6]
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» Deacylation (Recyclization): Unlike other inhibitors where the covalent complex undergoes
hydrolysis or fragmentation, the reaction with avibactam is reversible.[6] The avibactam
molecule can recyclize, leading to the release of the intact, active inhibitor from the enzyme.

[6][7]

This reversible nature means that a single avibactam molecule can inhibit multiple -lactamase
enzymes.[6] The efficiency of inhibition is therefore determined by the rates of both the "on-
rate” (acylation, kz2) and the "off-rate" (deacylation, koff).

Caption: Mechanism of reversible covalent inhibition by Avibactam.

Activity Against Class A B-Lactamases

Class A B-lactamases, including common enzymes like TEM-1 and CTX-M-15, as well as the
critical Klebsiella pneumoniae carbapenemase (KPC), are primary targets for avibactam.
Avibactam demonstrates potent inhibition against these enzymes, characterized by a high
efficiency of acylation (k2/Ki) and a slow deacylation rate, resulting in prolonged enzyme
inhibition.[8][9]

Organism ka/Ki Referenc
Enzyme . Type k_off (s7*) ICso (nM)
of Origin (M—1s™?) e(s)
Escherichi
TEM-1 . ESBL - 0.00075 170 [6][9]
a coli
Escherichi
CTX-M-15 _ ESBL 1.0 x 10° 0.00029 5 [6][8]
a coli
Klebsiella
) Carbapene
KPC-2 pneumonia 2.16 x 104 0.00014 29 [8][10][11]
mase

e

Note: Kinetic parameters can vary based on experimental conditions.

Mutations within the active site of Class A enzymes can impact avibactam's efficacy. For
instance, the D179Y substitution in KPC-2 has been shown to reduce the carbamylation rate by
approximately 70,000-fold, leading to resistance to the ceftazidime-avibactam combination.[12]
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Similarly, an S130G substitution in KPC-2 can significantly impair inhibition by slowing the
acylation step.[10][13]

Activity Against Class C B-Lactamases

Historically, Class C B-lactamases (AmpC) have been difficult to inhibit with traditional -
lactamase inhibitors like clavulanic acid.[2] Avibactam is notable for its potent activity against
these enzymes, which are found in pathogens such as Pseudomonas aeruginosa and
Enterobacter cloacae.[1][2][7] This represents a major therapeutic advantage, addressing a key
mechanism of resistance to cephalosporins.[1][14]

Organism ka/Ki Referenc
Enzyme L Type k_off (s7*) ICso (nM)

of Origin (M—1s™?) e(s)

Pseudomo

Cephalosp
AmpC nas ) 2.5x108 0.0019 - [8]
_ orinase
aeruginosa

Enterobact  Cephalosp
P99 _ 1.9x 103 0.000039 10 [8][9]
er cloacae orinase

Klebsiella o
) Plasmidic
DHA-1 pneumonia - - - [15]
AmpC
e
Klebsiella o
] Plasmidic
FOX-3 pneumonia - - - [15]
AmpC

e

Note: Avibactam effectively restores ceftazidime susceptibility against strains producing various
AmpC enzymes, including plasmid-mediated versions like DHA-1 and FOX-3.[15]

While generally effective, resistance can emerge through mutations. For example, the N346Y
substitution in various AmpC enzymes can disrupt a key interaction with the avibactam
sulfonate group, conferring resistance.[15]

Experimental Protocols
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Enzyme Kinetics: Determination of Inhibition
Parameters (kz, Ki, k_off)

This protocol outlines a typical spectrophotometric assay to determine the kinetic parameters of

avibactam inhibition.
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1. Preparation 3. Deacylation (Off-Rate) Assay

Prepare Assay Buffer
(e.g., 100 mM Phosphate, pH 7.0)

Form acyl-enzyme complex
(Enzyme + excess Avibactam)

Rapidly dilute complex
(e.g., 4000-fold) into
substrate solution

Prepare purified
B-lactamase solution

Prepare serial dilutions
of Avibactam

ﬁq(lition ((v n-Rate) Assay

Incubate enzyme with varying Monitor return of enzyme
Avibactam concentrations activity (absorbance) over time

Prepare Nitrocefin
(substrate) solution

Initiate reaction by Fit data to determine
adding Nitrocefin deacylation rate (k_off)

:

Monitor absorbance change
(490 nm) over time

:

Calculate observed rate
constant (k_obs) for each
Avibactam concentration

Plot k_obs vs. [Avibactam]

to determine ka/Ki
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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